PhotoClick Cholesterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

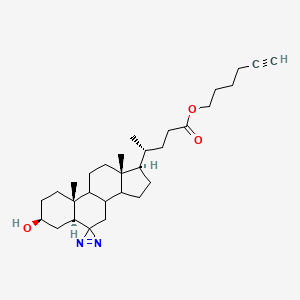

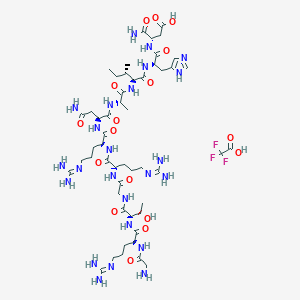

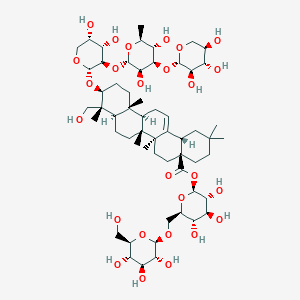

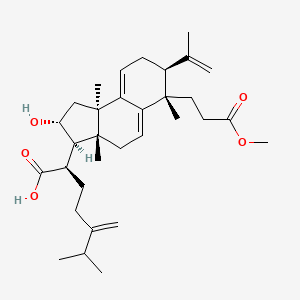

It is a clickable, photoreactive sterol probe used in combination with quantitative mass spectrometry to globally map cholesterol-protein interactions directly in living cells . This compound contains a UV-activatable cross-linking diazirine group that reacts with proteins and an alkyne group for incorporation of reporter and affinity tags through click-chemistry .

Vorbereitungsmethoden

Photoclick Cholesterol is synthesized through a series of chemical reactions involving the incorporation of a diazirine group and an alkyne group into the cholesterol molecule. The synthetic route typically involves the following steps:

Introduction of the Alkyne Group: The alkyne group is introduced into the cholesterol molecule through a reaction with an alkyne-containing reagent.

Incorporation of the Diazirine Group: The diazirine group is then incorporated into the molecule through a reaction with a diazirine-containing reagent.

Analyse Chemischer Reaktionen

Photoclick Cholesterol undergoes several types of chemical reactions, including:

Photocrosslinking: The diazirine group in this compound is activated by UV light, leading to the formation of a reactive carbene intermediate that can covalently bind to nearby proteins.

Binding to Proteins: This compound can specifically bind to cholesterol-binding proteins, such as the mitochondrial translocator protein (TSPO), through its alkyne and diazirine groups.

Wissenschaftliche Forschungsanwendungen

Photoclick Cholesterol has a wide range of scientific research applications, including:

Mapping Cholesterol-Protein Interactions: It is used to globally map cholesterol-protein interactions in living cells through quantitative mass spectrometry.

Studying Cholesterol Binding Proteins: This compound serves as a probe for tracking cholesterol-binding proteins and studying their interactions.

Investigating Mitochondrial Proteins: It is used to study the binding of cholesterol to mitochondrial proteins, such as TSPO.

Analyzing Sterol-Binding Proteins: This compound is used in proteomics screens to identify and analyze sterol-binding proteins in various organisms.

Wirkmechanismus

Photoclick Cholesterol exerts its effects through the following mechanisms:

Click Chemistry: The alkyne group undergoes CuAAC reactions with azide-containing reagents, enabling the incorporation of reporter and affinity tags for detection and analysis.

Binding to TSPO: This compound specifically binds to the mitochondrial translocator protein (TSPO), allowing for the study of cholesterol interactions with this protein.

Vergleich Mit ähnlichen Verbindungen

Photoclick Cholesterol is unique due to its combination of a photoreactive diazirine group and a clickable alkyne group. Similar compounds include:

Alkyne-Cholesterol: Contains an alkyne group but lacks the photoreactive diazirine group.

Photoclick Sphingosine-1-Phosphate: A photoreactive analog of sphingosine-1-phosphate with similar click chemistry properties.

TopFluor Cholesterol: A fluorescent cholesterol analog used for imaging studies.

This compound stands out due to its dual functionality, allowing for both photocrosslinking and click chemistry reactions, making it a versatile tool for studying cholesterol-protein interactions in living cells.

Eigenschaften

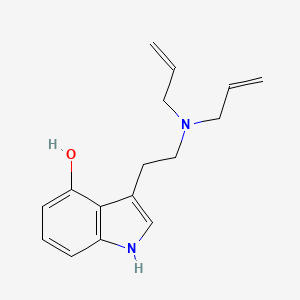

Molekularformel |

C30H46N2O3 |

|---|---|

Molekulargewicht |

482.7 g/mol |

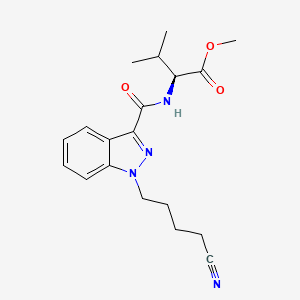

IUPAC-Name |

hex-5-ynyl (4R)-4-[(3S,5S,10R,13R,17R)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,3'-diazirine]-17-yl]pentanoate |

InChI |

InChI=1S/C30H46N2O3/c1-5-6-7-8-17-35-27(34)12-9-20(2)23-10-11-24-22-19-30(31-32-30)26-18-21(33)13-15-29(26,4)25(22)14-16-28(23,24)3/h1,20-26,33H,6-19H2,2-4H3/t20-,21+,22?,23-,24?,25?,26+,28-,29-/m1/s1 |

InChI-Schlüssel |

ZJMZIZZWLLQHJO-FNSUTPKXSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)OCCCCC#C)[C@H]1CCC2[C@@]1(CCC3C2CC4([C@@H]5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |

Kanonische SMILES |

CC(CCC(=O)OCCCCC#C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)O)C)N=N4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855564.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)